5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Vue d'ensemble
Description
The compound "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" is a part of the dibenzoxepines family, which has found broad application in biological and pharmaceutical fields due to its prospective as new drugs. This interest has driven research into its physico-chemical properties, stability, synthesis, molecular structure, and chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves a range of approaches, including the use of Bredereck's reagent for selective formation of chalcones from starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, showcasing the compound's complex synthetic route and the efficiency of methodologies employed (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecule has been characterized using Density Functional Theory (DFT) to predict important properties. Spectroscopic techniques like FT-IR and FT-Raman were used for identifying functional groups and chemically active atoms. Studies also include UV-Vis and HOMO-LUMO analyses to describe charge transfer within the molecule (Sevvanthi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound range from heteroaromatic annulation to generate novel dibenzoxepino-fused heterocycles. These processes typically involve cyclocondensation with heterobinucleophiles, highlighting its versatility in creating complex structures (Kumar et al., 2007).
Physical Properties Analysis
The physico-chemical properties of related compounds have been extensively studied, revealing stability under heat and slight degradation under specific conditions such as high temperature or light exposure. The studies encompass thermal properties, solubilities, and partition coefficients to understand its behavior in various environments (Funke, Hindriks, & Sam, 1990).
Chemical Properties Analysis
Research into the chemical properties of "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" and related compounds often focuses on their stability and reactivity under different conditions. For example, the stability tests involving analytical methods such as GLC and TLC developed for Org 5222, a related compound, indicate its resilience to degradation except under excessive light exposure, contributing to our understanding of its chemical robustness (Funke, Hindriks, & Sam, 1990).
Applications De Recherche Scientifique
Physico-Chemical Properties and Stability
5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, as a potential antipsychotic compound, has been extensively studied for its physico-chemical properties. Research conducted by Funke et al. (1990) focused on the compound's spectra analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found that the compound is stable under heat but degrades under excessive light exposure. Additionally, in various pH solutions, it showed slight degradation at high temperatures or after light exposure (Funke, Hindriks, & Sam, 1990).
Molecular Structure and Biological Activity
Sevvanthi et al. (2020) conducted a comprehensive study on the molecule using Density Functional Theory (DFT) to predict important properties. Their research included spectroscopic characterization by FT-IR and FT-Raman techniques, revealing functional groups and chemically active atoms. The electronic properties were elucidated through UV-Vis and HOMO-LUMO analyses. Molecular docking suggested that the molecule might act as a membrane permeable inhibitor (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).
Neurochemical Studies
Research by de Boer et al. (1990) highlighted the neurochemical properties of the compound. It demonstrated dopamine D2 antagonistic properties and negligible anticholinergic properties, combining strong antiserotonergic and antihistaminergic properties. This profile suggested its potential for clinical testing in psychotic patients (de Boer, Tonnaer, De Vos, & van Delft, 1990).
Synthesis of Radiolabelled Compounds
The synthesis of radiolabelled variants of this compound, for potential use in pharmacological studies, was described by Vader et al. (1994). They synthesized 3H, 14C, and 36C1 labelled compounds, providing valuable tools for further research into its pharmacokinetics and mechanism of action (Vader, Kaspersen, Sperling, Schlachter, Terpstra, Hilberink, & Wagenaars, 1994).
Biotransformation Studies
Studies on the biotransformation of the compound in rats were conducted by von dem Wildenberg et al. (1990). This research provided insights into the metabolic pathways of the compound, revealing processes like oxidation and N-demethylation. Identifying metabolites in plasma, bile, feces, and urine contributed to understanding the compound's pharmacokinetics (von dem Wildenberg, Delbressine, Kaspersen, Wagenaars, & Jacobs, 1990).
Behavioural Pharmacology
The compound's effects on animal behavior, indicating its antipsychotic potential, were studied by Broekkamp et al. (1990). They found that it inhibited various dopaminergic and serotonergic effects in animals, suggesting a strong antipsychotic potential without inducing side effects typical of other antipsychotic agents (Broekkamp, De Graaf, & van Delft, 1990).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray2.
Orientations Futures
Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. Additionally, its potential applications and biological activity could be explored.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed and specific information, further research and consultation with experts in the field may be required.
Propriétés
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.